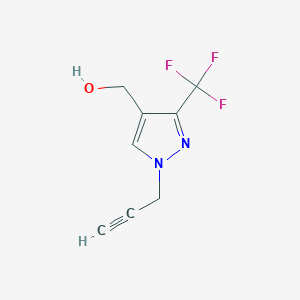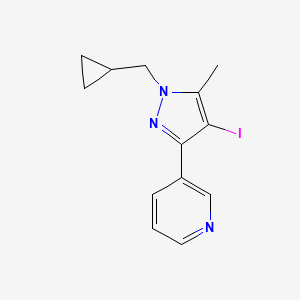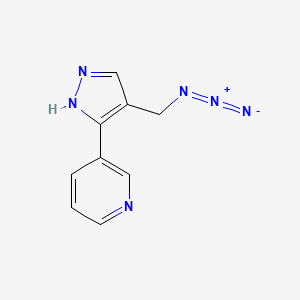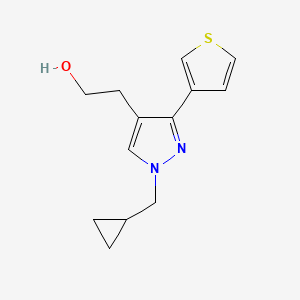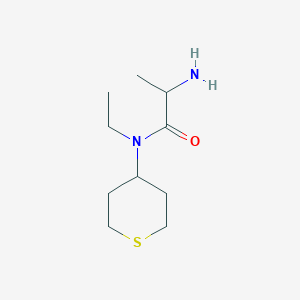
2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-aminotetrahydropyran, a related compound, can be synthesized from pyranone and cyanomethyl diethyl phosphate . Another method involves the reaction of tetrahydro-2H-pyran-4-carboxylic acid with sodium azide . A third method involves the reaction of 4-chlorotetrahydropyran with methyl cyanoacetate .Applications De Recherche Scientifique
Antibacterial and Antifungal Agents
Research on compounds structurally related to "2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide" has shown promising antibacterial and antifungal activities. For example, derivatives synthesized from various amino compounds have demonstrated significant in vitro antibacterial and antifungal properties, comparing favorably with standard agents like Ampicillin and Flucanazole in certain cases. These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Helal et al., 2013).
Urease Inhibition and Cytotoxic Agents
Another area of research interest involves the synthesis of bi-heterocyclic propanamides exhibiting urease inhibitory activity. These compounds have shown promise in inhibiting the enzyme urease, with potential implications for treating conditions like ulcers and urinary tract infections caused by urease-producing pathogens. Additionally, these compounds were found to be less cytotoxic, making them safer for therapeutic use. The structure-activity relationship studies have shed light on the potential for designing effective urease inhibitors with minimal side effects (Abbasi et al., 2020).
Dipeptidyl Peptidase IV (DPP-4) Inhibitors
In the context of diabetes treatment, novel 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides have been investigated as dipeptidyl peptidase IV (DPP-4) inhibitors. These compounds, including variations that introduced a 4-phenylthiazol-2-yl group, demonstrated highly potent DPP-4 inhibitory activity. Such inhibitors play a crucial role in managing type 2 diabetes by increasing the levels of incretin hormones, thereby enhancing insulin secretion and decreasing blood glucose levels. The ability to reduce blood glucose excursion in oral glucose tolerance tests highlights their potential as antidiabetic agents (Nitta et al., 2012).
Propriétés
IUPAC Name |
2-amino-N-ethyl-N-(thian-4-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OS/c1-3-12(10(13)8(2)11)9-4-6-14-7-5-9/h8-9H,3-7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMMHXMHMDXKRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSCC1)C(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

